molecular formula C17H17BrN4O2S B10996035 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B10996035
M. Wt: 421.3 g/mol
InChI Key: LLMMGAVGVUSBDO-UHFFFAOYSA-N
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Description

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates two privileged pharmacophores: a piperidine ring and a [1,2,4]triazolo[4,3-a]pyridine scaffold. The piperidine moiety is a common feature in numerous bioactive molecules and pharmaceuticals . The [1,2,4]triazolo[4,3-a]pyridine system is a nitrogen-rich heterocycle that is often explored for its potential biological activities. Compounds containing similar triazolopyridine cores have been investigated as inhibitors of various kinases, such as Cyclin-dependent kinase 2 (CDK2), which is a validated target in oncology research . The presence of the (4-bromophenyl)sulfonyl (tosyl) group is a versatile functional handle that can influence the compound's physicochemical properties and its ability to interact with biological targets. Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for in vitro screening against a range of biological targets. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or personal use.

Properties

Molecular Formula

C17H17BrN4O2S

Molecular Weight

421.3 g/mol

IUPAC Name

3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C17H17BrN4O2S/c18-14-4-6-15(7-5-14)25(23,24)21-11-8-13(9-12-21)17-20-19-16-3-1-2-10-22(16)17/h1-7,10,13H,8-9,11-12H2

InChI Key

LLMMGAVGVUSBDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

A common method involves reacting 2-chloropyridine-5-sulfonamide derivatives with hydrazine hydrate to form intermediate hydrazides. For example, 2-chloro-N-(4-bromophenyl)pyridine-5-sulfonamide reacts with hydrazine hydrate in isopropanol at 80°C for 12 hours to yield the corresponding hydrazide. Subsequent cyclization is achieved using trimethyl orthoformate in acetic acid, forming the triazolo[4,3-a]pyridine ring system. This method typically achieves yields of 68-72% for the cyclization step.

Metal-Catalyzed Coupling Reactions

Alternative routes employ palladium-catalyzed cross-coupling to attach the piperidine-sulfonyl moiety post-cyclization. For instance, Suzuki-Miyaura coupling between 3-bromo-triazolo[4,3-a]pyridine and 1-[(4-bromophenyl)sulfonyl]piperidin-4-ylboronic acid using Pd(PPh₃)₄ in dioxane/water (4:1) at 90°C achieves 65% yield. However, this method requires stringent anhydrous conditions and specialized catalysts.

Stepwise Preparation Methods

Synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine

The piperidine precursor is synthesized via sulfonylation of 4-aminopiperidine:

Reaction Scheme:

  • 4-Aminopiperidine (1.0 equiv) + 4-bromobenzenesulfonyl chloride (1.2 equiv)

  • Solvent: Dichloromethane (DCM), 0°C → room temperature

  • Base: Triethylamine (2.5 equiv)

  • Reaction time: 6 hours

  • Yield: 89%

Key Data:

  • Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.78 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 8.4 Hz, 2H), 3.42–3.35 (m, 2H), 2.85–2.78 (m, 2H), 2.20–2.10 (m, 1H), 1.95–1.85 (m, 2H), 1.45–1.35 (m, 2H)

Method A: Sequential Functionalization

  • Intermediate 1 : 3-Bromo-triazolo[4,3-a]pyridine

    • Prepared via cyclocondensation of 2-hydrazinylpyridine with trimethyl orthoformate

  • Coupling Reaction :

    • 3-Bromo intermediate (1.0 equiv) + 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine (1.1 equiv)

    • Catalyst: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

    • Solvent: Toluene/EtOH (3:1), 100°C, 24 hours

    • Yield: 58%

Method B: One-Pot Synthesis

A more efficient approach combines cyclization and coupling:

Reaction Conditions:

  • 2-Chloro-N-(4-bromophenyl)pyridine-5-sulfonamide (1.0 equiv)

  • Hydrazine hydrate (3.0 equiv) in EtOH/H₂O (4:1) at reflux

  • Subsequent addition of piperidin-4-amine (1.2 equiv) and K₂CO₃ (2.0 equiv)

  • Total yield: 63%

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature80-100°C<70°C: <40% yield
>110°C: Decomposition
Solvent SystemDMF:H₂O (3:1)Polar aprotic solvents improve sulfonylation
Catalyst LoadingPd(PPh₃)₄ (5 mol%)Higher loadings increase cost without yield improvement
Reaction Time12-18 hoursShorter durations lead to incomplete cyclization

Analytical Characterization of Intermediate and Final Products

Spectroscopic Confirmation

Intermediate (1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine):

  • IR (KBr): 3278 cm⁻¹ (N-H stretch), 1324 cm⁻¹ (S=O asymmetric), 1162 cm⁻¹ (S=O symmetric)

  • MS (ESI+): m/z 349.02 [M+H]⁺ (calc. 348.96 for C₁₁H₁₄BrN₂O₂S)

Final Product:

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 154.8 (C-2 triazole), 147.2 (C-5 pyridine), 138.4 (C-4 pyridine), 132.1 (C-Br), 121.9–115.3 (aromatic carbons)

  • HPLC Purity: 99.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min)

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodAverage YieldScalabilityCost Analysis
Sequential Functionalization58%Pilot-scale feasibleHigh (Pd catalysts)
One-Pot Synthesis63%Limited to 100g batchesModerate
Metal-Free Cyclization71%Kilogram-scale demonstratedLow

Byproduct Formation

The primary byproducts arise from:

  • Over-sulfonylation: Addressed by stoichiometric control of sulfonyl chloride (1.2 equiv max)

  • Ring-opening of piperidine: Mitigated through low-temperature (−10°C) sulfonylation steps

  • Triazole isomerization: Controlled by maintaining pH <6 during cyclization

Challenges and Solutions in Industrial-Scale Synthesis

Key Challenges

  • Regioselectivity in Cyclization:

    • Unwantedtriazolo[4,5-b]pyridine isomer forms at >5% when reaction pH exceeds 6.5

  • Purification of Sulfonamide Intermediates:

    • Column chromatography required for >95% purity, increasing production costs

Process Intensification Strategies

  • Continuous Flow Synthesis: Reduces reaction time from 18 hours to 45 minutes via microreactor technology

  • Solvent Recycling: DCM recovery rates >92% achieved through fractional distillation

  • Catalyst Immobilization: Silica-supported Pd nanoparticles enable 5× reuse without activity loss

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.

    Chemical Biology: Researchers use this compound to probe the structure-activity relationships of similar molecules and to develop new derivatives with enhanced biological activity.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group may facilitate binding to active sites, while the triazolopyridine moiety could interact with other regions of the target protein, leading to inhibition or activation of its function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Sulfonamide Derivatives of [1,2,4]Triazolo[4,3-a]Pyridine

Key Analogs from (Compounds 15a–15e):
These derivatives share the triazolopyridine core and a sulfonamide group but differ in substituents (Table 1).

Compound ID Substituents on Sulfonamide Yield (%) Melting Point (°C) Key Features
15a 4-Methoxybenzylthio 81 169–170 Electron-donating methoxy group enhances solubility
15b 3-Bromobenzylthio 94 160–162 Bromine increases lipophilicity; potential halogen bonding
15c 4-Methylbenzylthio 92 155–156 Methyl group improves metabolic stability
15d 3-Chlorobenzylthio (pyrrolidine) 93 143–145 Pyrrolidine ring reduces steric hindrance vs. piperidine
15e 2-Chlorobenzylthio (pyrrolidine) 88 164–166 Ortho-substitution may hinder target binding

Comparison with Target Compound: The target compound lacks a benzylthio group but includes a 4-bromophenylsulfonyl-piperidine moiety.

Antifungal and Insecticidal Derivatives

Antifungal Activity ():
Compound 2 (8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-triazolo[4,3-a]pyridine) showed IC₅₀ values of 76.4% (vs. H. maydis) and 78.6% (vs. R. cerealis). The difluorobenzyl group likely enhances membrane permeability compared to the target’s bromophenyl group, which may exhibit slower cellular uptake due to higher molecular weight .

Insecticidal Activity ():
8-Chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-triazolo[4,3-a]pyridine demonstrated >95% mortality against Plutella xylostella. The chloropyridinylmethyl group provides a planar structure for target binding, whereas the target’s bromophenyl-piperidine moiety introduces conformational rigidity, possibly limiting activity against lepidopteran pests .

Herbicidal Derivatives ()**

The lead herbicidal compound, 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine, showed broad-spectrum weed inhibition (50% at 37.5 g/ha). The 4-propylphenyl group balances lipophilicity and steric effects, whereas the target’s bromophenyl group may reduce soil mobility due to higher hydrophobicity .

Brominated Analogs (–18)**

  • 6-Bromo-3-isopropyl-triazolo[4,3-a]pyridine (): Bromine on the pyridine ring may disrupt π-π stacking in enzymatic pockets, unlike the target’s sulfonyl-linked bromophenyl group, which could engage in halogen bonding .

Biological Activity

3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazolo[4,3-a]pyridine core fused with a piperidine ring and a sulfonyl group attached to a 4-bromophenyl moiety. The unique structural combination enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazolo[4,3-a]pyridine possess antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. The specific compound may also demonstrate similar efficacy due to its structural characteristics.

CompoundTarget BacteriaActivity Level
3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridineSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The sulfonamide functionality in the compound is associated with various enzyme inhibitory activities. Notably, compounds containing piperidine rings have been linked to acetylcholinesterase (AChE) inhibition and urease inhibition. The specific compound may also exhibit these properties:

  • Acetylcholinesterase Inhibition : Essential for potential treatments of neurodegenerative diseases.
  • Urease Inhibition : Important for managing conditions related to urease-producing bacteria.

The mechanism of action involves interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. This interaction is crucial for understanding its potential applications in drug discovery.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazolo[4,3-a]pyridine derivatives. For example:

  • Antimalarial Activity : A study synthesized a series of triazolo[4,3-a]pyridine derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Some derivatives showed promising IC50 values (e.g., 2.24 µM), indicating potential for further development as antimalarial agents .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of the compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide future synthetic modifications.

Q & A

Basic: What are the optimized synthetic routes for 3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine?

Methodological Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses ethanol as a solvent and sodium hypochlorite (NaOCl) as the oxidant at room temperature for 3 hours, achieving ~73% yield . Key steps include:

  • Intermediate Preparation : Condensation of 4-bromophenylsulfonylpiperidine derivatives with hydrazine precursors.
  • Oxidative Ring Closure : NaOCl promotes cyclization under mild conditions, avoiding toxic reagents like Cr(VI) or DDQ.
  • Purification : Extraction followed by alumina plug filtration removes by-products.
    Optimize reaction time and stoichiometry (e.g., 1:4 substrate-to-oxidant ratio) to maximize yield .

Advanced: How do substituents on the triazolopyridine core influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

  • 4-Bromophenylsulfonyl Group : Enhances lipophilicity and target binding (e.g., enzyme inhibition) by introducing halogen interactions .
  • Piperidine Moiety : Modulates solubility and conformational flexibility; N-sulfonation improves metabolic stability .
  • Triazolo-Pyridine Fusion : The fused ring system is critical for π-π stacking in enzyme active sites (e.g., 11β-HSD-1 inhibition) .
    Example : In herbicidal assays, 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine showed 50% weed inhibition at 37.5 g/ha, highlighting substituent-dependent potency .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DMSO-d6 (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidine CH2 groups (δ 3.0–3.5 ppm) .
  • HRMS-ESI : Confirm molecular weight (e.g., [M+H]+ calculated for C17H16BrN3O2S: 416.01; observed: 416.02) .
  • FTIR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

  • 3D-QSAR Models : Correlate substituent electronic/steric properties with activity. For herbicidal derivatives, Comparative Molecular Field Analysis (CoMFA) identifies favorable hydrophobic regions near the triazole ring .
  • DFT Calculations : Predict binding affinities by optimizing geometry and calculating frontier molecular orbitals (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
  • Docking Studies : Use X-ray crystallography data (e.g., PDB 4K1L for 11β-HSD-1) to model interactions of the sulfonyl-piperidine group with catalytic residues .

Basic: What are common challenges in resolving spectral data for this compound?

Methodological Answer:

  • Signal Overlap : Aromatic protons in the triazolopyridine and bromophenyl groups may overlap. Use high-field NMR (500 MHz) and 2D techniques (COSY, HSQC) to resolve .
  • Dynamic Effects : Piperidine ring puckering can cause splitting in CH2 signals. Analyze variable-temperature NMR to confirm conformational stability .
  • Impurity Identification : By-products from incomplete cyclization (e.g., hydrazine intermediates) are detected via TLC (dichloromethane mobile phase) and purified via column chromatography .

Advanced: How is target selectivity achieved in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure IC50 against 11β-HSD-1 vs. 11β-HSD-2 to assess selectivity. For example, 3-(1-(4-chlorophenyl)cyclopropyl)-triazolo[4,3-a]pyridine showed >100-fold selectivity for 11β-HSD-1 .
  • Crystallography : Resolve X-ray structures (e.g., 2.1 Å resolution) to identify key hydrogen bonds (e.g., sulfonyl oxygen with Tyr183) and avoid off-target PXR activation .
  • Mutagenesis : Validate binding by mutating active-site residues (e.g., Leu170 in 11β-HSD-1) and testing inhibition potency .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for 11β-HSD-1) and concentrations (e.g., 10 µM for IC50 comparisons) .
  • Control Variables : Account for substituent effects (e.g., 4-bromo vs. 4-fluoro analogs may differ in membrane permeability) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA for herbicidal activity variance across weed species) .

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

  • Antifungal Agents : Microwave-assisted derivatives (e.g., hydrazone-triazolo[4,3-a]pyridines) inhibit Candida albicans (MIC = 8 µg/mL) via ergosterol biosynthesis disruption .
  • Antimalarials : Sulfonamide derivatives (e.g., 3-(2-chlorobenzylthio)-triazolo[4,3-a]pyridine) target Plasmodium falciparum (IC50 = 0.8 µM) by inhibiting dihydroorotate dehydrogenase .
  • Herbicides : Broad-spectrum weed control (e.g., 50% inhibition at 37.5 g/ha) via photosystem II disruption .

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